Thalidomide-NH-amido-C8-NH2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-NH-amido-C8-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates a cereblon ligand derived from Thalidomide and a linker, making it useful in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-amido-C8-NH2 (hydrochloride) involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
Linker Attachment: The activated Thalidomide is then reacted with a linker molecule under controlled conditions to form the conjugate.
Purification: The resulting product is purified using chromatographic techniques to obtain Thalidomide-NH-amido-C8-NH2 (hydrochloride) in high purity.
Industrial Production Methods
Industrial production of Thalidomide-NH-amido-C8-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide and linker molecules are synthesized and reacted under optimized conditions.
Scale-Up Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-NH-amido-C8-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include modified versions of Thalidomide-NH-amido-C8-NH2 (hydrochloride) with altered functional groups, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Thalidomide-NH-amido-C8-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Wirkmechanismus
Thalidomide-NH-amido-C8-NH2 (hydrochloride) exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation . The molecular targets and pathways involved include the modulation of protein stability and regulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-O-amido-C8-NH2: Another cereblon ligand-linker conjugate used in PROTAC synthesis.
Pomalidomide-PEG2-C2-NH2 hydrochloride: A similar compound with a different linker structure.
Biotin-Thalidomide: A biotinylated version of Thalidomide used for targeted protein degradation.
Uniqueness
Thalidomide-NH-amido-C8-NH2 (hydrochloride) is unique due to its specific linker structure, which provides distinct properties and advantages in PROTAC synthesis. Its ability to efficiently recruit target proteins to the ubiquitin-proteasome system makes it a valuable tool in scientific research and drug development .
Eigenschaften
Molekularformel |
C23H32ClN5O5 |
---|---|
Molekulargewicht |
494.0 g/mol |
IUPAC-Name |
N-(8-aminooctyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C23H31N5O5.ClH/c24-12-5-3-1-2-4-6-13-25-19(30)14-26-16-9-7-8-15-20(16)23(33)28(22(15)32)17-10-11-18(29)27-21(17)31;/h7-9,17,26H,1-6,10-14,24H2,(H,25,30)(H,27,29,31);1H |
InChI-Schlüssel |
PAULFFOJMRUJAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.